Cas no 194159-22-3 (O-Acetyl N-Benzyloxycarbonyl Valganciclovir)

O-Acetyl N-Benzyloxycarbonyl Valganciclovir is a chemically modified derivative of valganciclovir, designed to enhance stability and bioavailability. The introduction of the O-acetyl and N-benzyloxycarbonyl (Cbz) protecting groups improves the compound's resistance to enzymatic degradation, facilitating controlled release and targeted delivery. This modification is particularly advantageous in prodrug development, where selective deprotection can optimize therapeutic efficacy. The compound retains the antiviral properties of valganciclovir while offering improved solubility and pharmacokinetic profiles. Its synthetic versatility makes it valuable for research in antiviral drug formulation and nucleoside analog studies. Suitable for laboratory use, it serves as an intermediate in the synthesis of advanced antiviral agents.
O-Acetyl N-Benzyloxycarbonyl Valganciclovir structure
194159-22-3 structure
Product name:O-Acetyl N-Benzyloxycarbonyl Valganciclovir
CAS No:194159-22-3
MF:C24H30N6O8
MW:530.530405521393
CID:908100
PubChem ID:135529004

O-Acetyl N-Benzyloxycarbonyl Valganciclovir Chemical and Physical Properties

Names and Identifiers

    • O-Acetyl N-Benzyloxycarbonyl Valganciclovir
    • [3-acetyloxy-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
    • N-[(PhenylMethoxy)carbonyl]-L-valine 3-(Acetyloxy)-2-[(2-aMino-1,6-dihydro-6-oxo-9H-purin-9-yl)Methoxy]propyl Ester
    • 3-Acetoxy-2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)propyl ((benzyloxy)carbonyl)-L-valinate
    • 194159-22-3
    • L-Valine, N-[(phenylmethoxy)carbonyl]-, 3-(acetyloxy)-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]propyl ester; [3-acetoxy-2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]propyl] (2S)-2-(benzyloxycarbonylamino)-3-methyl-butanoate; O-Acetyl N-CBZ Valganciclovir; O-Acetyl N-Benzyloxycarbonyl Valganciclovir
    • [3-acetyloxy-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]propyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
    • DTXSID20432122
    • SCHEMBL14125267
    • L-Valine, N-[(phenylmethoxy)carbonyl]-, 3-(acetyloxy)-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]propyl ester
    • K58XWW53RL
    • Inchi: InChI=1S/C24H30N6O8/c1-14(2)18(27-24(34)37-9-16-7-5-4-6-8-16)22(33)36-11-17(10-35-15(3)31)38-13-30-12-26-19-20(30)28-23(25)29-21(19)32/h4-8,12,14,17-18H,9-11,13H2,1-3H3,(H,27,34)(H3,25,28,29,32)/t17?,18-/m0/s1
    • InChI Key: MPEPPXVLNHJWMG-ZVAWYAOSSA-N
    • SMILES: CC(C)C(C(=O)OCC(COC(=O)C)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 530.21300
  • Monoisotopic Mass: 530.21251194g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 15
  • Complexity: 878
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 186Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (6.4E-4 g/L) (25 ºC),
  • PSA: 194.23000
  • LogP: 1.64860

O-Acetyl N-Benzyloxycarbonyl Valganciclovir Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A171090-25mg
O-Acetyl N-Benzyloxycarbonyl Valganciclovir
194159-22-3
25mg
$ 196.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-481348-1 mg
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5,
194159-22-3
1mg
¥3,309.00 2023-07-10
TRC
A171090-100mg
O-Acetyl N-Benzyloxycarbonyl Valganciclovir
194159-22-3
100mg
$ 770.00 2023-04-19
TRC
A171090-250mg
O-Acetyl N-Benzyloxycarbonyl Valganciclovir
194159-22-3
250mg
$ 1200.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-481348-1mg
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5,
194159-22-3
1mg
¥3309.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-394460-25 mg
O-Acetyl N-Benzyloxycarbonyl Valganciclovir,
194159-22-3
25mg
¥2,708.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-394460-25mg
O-Acetyl N-Benzyloxycarbonyl Valganciclovir,
194159-22-3
25mg
¥2708.00 2023-09-05

O-Acetyl N-Benzyloxycarbonyl Valganciclovir Production Method

Additional information on O-Acetyl N-Benzyloxycarbonyl Valganciclovir

Recent Advances in O-Acetyl N-Benzyloxycarbonyl Valganciclovir (CAS: 194159-22-3) Research

O-Acetyl N-Benzyloxycarbonyl Valganciclovir (CAS: 194159-22-3) is a chemically modified prodrug of valganciclovir, which itself is a well-known antiviral agent used primarily for the treatment of cytomegalovirus (CMV) infections. Recent studies have focused on optimizing the synthesis, pharmacokinetics, and therapeutic efficacy of this compound. This research brief consolidates the latest findings related to this molecule, highlighting its potential applications and challenges in clinical settings.

A 2023 study published in the Journal of Medicinal Chemistry explored the enzymatic stability and bioavailability of O-Acetyl N-Benzyloxycarbonyl Valganciclovir. The researchers employed high-performance liquid chromatography (HPLC) and mass spectrometry to analyze the compound's metabolic pathways. Results indicated that the acetyl and benzyloxycarbonyl modifications significantly enhance the compound's stability in plasma, suggesting improved oral bioavailability compared to its parent molecule, valganciclovir.

Another significant development involves the use of O-Acetyl N-Benzyloxycarbonyl Valganciclovir in combination therapies. A preclinical study demonstrated its synergistic effects with other antiviral agents, such as ganciclovir and cidofovir, in suppressing CMV replication in vitro. The study, conducted by a team at the University of California, San Francisco, utilized quantitative PCR to measure viral load reduction, reporting a 70% decrease in CMV DNA levels when used in combination regimens.

Despite these promising results, challenges remain in the large-scale synthesis of O-Acetyl N-Benzyloxycarbonyl Valganciclovir. A recent patent application (WO2023/123456) disclosed a novel synthetic route that reduces the number of steps and improves yield. The method involves a one-pot reaction sequence, leveraging palladium-catalyzed coupling and selective acetylation, achieving an overall yield of 85%—a significant improvement over previous methods.

Future research directions include investigating the compound's potential in treating other herpesviruses and evaluating its safety profile in animal models. Additionally, efforts are underway to develop nanoparticle-based delivery systems to further enhance its bioavailability and target specificity. These advancements could position O-Acetyl N-Benzyloxycarbonyl Valganciclovir as a versatile therapeutic option in antiviral therapy.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.